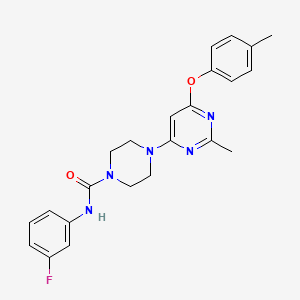

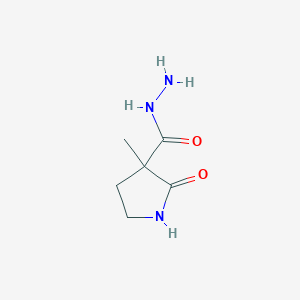

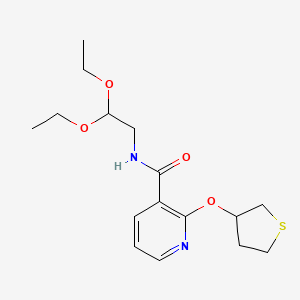

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Ligand Development

- Research on optically active carboxamides, which include compounds like 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, has led to the synthesis of new, diverse chemical structures. These compounds, based on 2-phenylimidazole and featuring amino acid residues, have potential applications in N-chelating ligands for reactions such as Henry or Aldol reactions (Sívek, Pytela, & Bureš, 2008).

Biological Activity and Potential Therapeutic Uses

- A study on N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides, which are structurally related to 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, revealed pronounced antiarrhythmic activity and low toxicity, indicating potential therapeutic uses (Hoang et al., 2018).

Novel Synthesis Methods

- Innovative methods for synthesizing related compounds, like 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides, have been developed. These methods involve simple, energy-efficient processes and utilize readily available materials, highlighting the evolving techniques in chemical synthesis (Mohammadi et al., 2017).

Cytostatic Agent Development

- Research into N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, which are similar to 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, has explored their potential as cytostatic agents. This research involves developing general procedures for constructing aminoalkyl chains on specific chemical structures (Bielawski et al., 1993).

Drug Development for Neurokinin-1 Receptor Antagonism

- A series of novel 3-phenylpiperidine-4-carboxamide derivatives, closely related to the compound , were synthesized and evaluated for their efficacy as neurokinin-1 receptor antagonists. These compounds showed high metabolic stability and significant efficacy in animal models, indicating potential for therapeutic applications (Shirai et al., 2012).

作用機序

Target of Action

The primary target of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the active site of these enzymes . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their function .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects several biochemical pathways. These enzymes are involved in the activation and regulation of various proteins and peptides. Therefore, the inhibition of serine proteases can have downstream effects on numerous biological processes, including digestion, immune response, and blood coagulation .

Pharmacokinetics

It is known that aebsf is water-soluble , which suggests that it could be readily absorbed and distributed in the body. The stability of AEBSF is higher at low pH values .

Result of Action

The inhibition of serine proteases by AEBSF can lead to a variety of molecular and cellular effects, depending on the specific enzymes being targeted. For instance, it can prevent the degradation of proteins during purification processes . In a cellular context, AEBSF has been reported to inhibit TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For example, its inhibitory activity can be maintained for up to six months when stored at 4°C in a weakly acidic solution . Its stability decreases in solutions with a ph higher than 70 .

Safety and Hazards

特性

IUPAC Name |

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c15-9-6-12-7-10-17(11-8-12)14(18)16-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFJININUTXCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)NC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

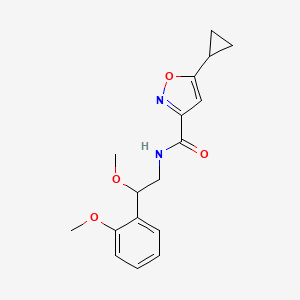

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)

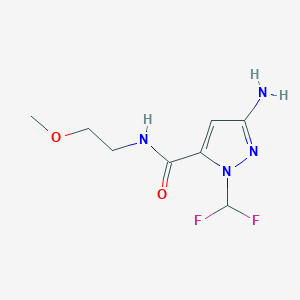

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)

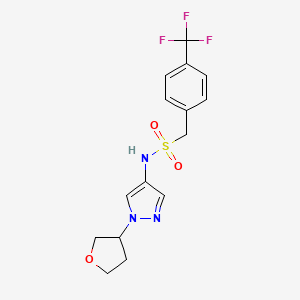

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)